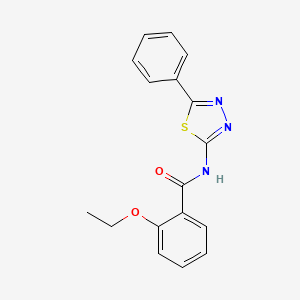

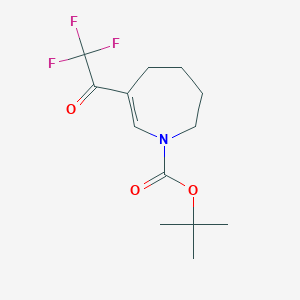

![molecular formula C13H13ClN2O3S B2698005 5-Methyl-4-oxo-3-(oxolan-2-ylmethyl)-3-hydrothiopheno[2,3-d]pyrimidine-6-carbo nyl chloride CAS No. 1353507-05-7](/img/structure/B2698005.png)

5-Methyl-4-oxo-3-(oxolan-2-ylmethyl)-3-hydrothiopheno[2,3-d]pyrimidine-6-carbo nyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several methods have been developed for synthesizing related pyrido[2,3-d]pyrimidine derivatives. One approach involves heating 5-acetyl-4-aminopyrimidines with MeONa in BuOH. Acylation with carboxylic anhydrides or acid chlorides leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives. If an activated CH₂ group (e.g., PhCH₂) is present in the amide moiety, cyclization can also yield pyrido[2,3-d]pyrimidin-7-one derivatives. Additionally, reaction with carboxylic acid chlorides followed by base treatment affords pyrimidino[4,5-d][1,3]oxazines .

Scientific Research Applications

Synthesis Methods and Chemical Reactivity

Research in the synthesis and reactions of related thieno[2,3-d]pyrimidines and pyrimidine derivatives has provided significant insights into novel preparation methods for esters, amides, and other substituted derivatives. For example, Santilli et al. (1971) demonstrated a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, which could have parallels in the synthesis or reactivity of the compound . The direct formation of various derivatives from precursors underlines the reactivity and potential for chemical modification of such compounds (Santilli, Kim, & Wanser, 1971).

Photophysical and Electrochemical Properties

Research into rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands, including pyrimidine derivatives, has explored their photophysical and electrochemical properties. Li et al. (2012) synthesized and characterized these complexes, noting their blue-green luminescence. Such studies highlight potential applications in materials science, particularly in the development of luminescent materials (Li et al., 2012).

Novel Derivatives and Antitumor Activity

The creation of novel pyrimidine derivatives, such as those discussed by Chang, Cho, & Kim (2003), points to the broad utility of these compounds in medicinal chemistry. They explored the synthesis and reactions of various pyrimidine carbonitriles, showcasing the potential for generating bioactive molecules. Such endeavors could be relevant to the development of new therapeutic agents, including those related to the compound (Chang, Cho, & Kim, 2003).

Environmental and Green Chemistry Applications

The environmentally friendly synthesis of chromone-pyrimidine coupled derivatives using ionic liquids, as reported by Tiwari et al. (2018), emphasizes the role of pyrimidine derivatives in promoting greener chemical practices. This work not only highlights the antimicrobial potential of these compounds but also their synthesis via a method that reduces environmental impact (Tiwari et al., 2018).

Properties

IUPAC Name |

5-methyl-4-oxo-3-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidine-6-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S/c1-7-9-12(20-10(7)11(14)17)15-6-16(13(9)18)5-8-3-2-4-19-8/h6,8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACMHXWOORCWNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C=N2)CC3CCCO3)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

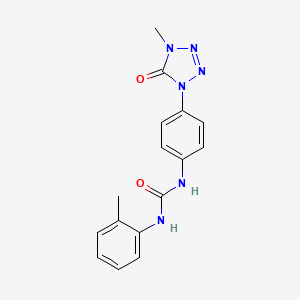

![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitrofuran-2-carboxamide;hydrochloride](/img/structure/B2697922.png)

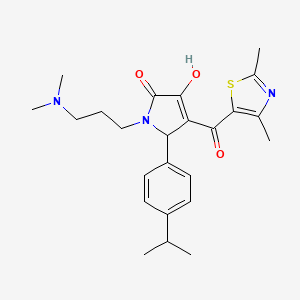

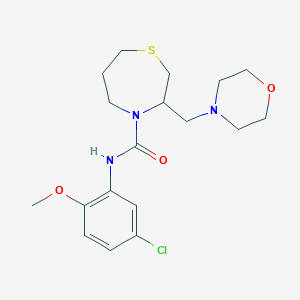

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2697925.png)

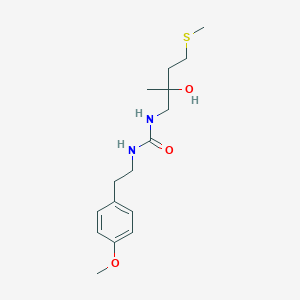

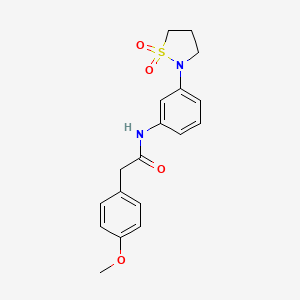

![N-(benzo[d]thiazol-5-yl)-3-butoxybenzamide](/img/structure/B2697928.png)

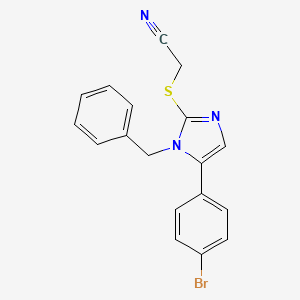

![3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2697937.png)

![N-(2,4-dimethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2697938.png)

![3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2697942.png)